molecular formula C8H10O4S B8526989 2,4-Dimethoxybenzenesulfinic acid

2,4-Dimethoxybenzenesulfinic acid

Cat. No.: B8526989
M. Wt: 202.23 g/mol
InChI Key: OTNHRMBTQWQKMB-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzenesulfinic acid (hypothetical structure: C₈H₁₀O₄S) is an aromatic sulfinic acid derivative featuring a benzene ring substituted with methoxy (-OCH₃) groups at positions 2 and 4, along with a sulfinic acid (-SOOH) functional group at position 1. Sulfinic acids are less acidic (pKa ~1–3) compared to sulfonic acids (pKa ~−6 to −1) but more acidic than carboxylic acids (pKa ~4–5) . While direct data on this compound are scarce, analogs like 4-acetamidobenzenesulfinic acid sodium salt () and structurally related benzoic/sulfonic acids provide insight into its behavior.

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

2,4-dimethoxybenzenesulfinic acid

InChI

InChI=1S/C8H10O4S/c1-11-6-3-4-8(13(9)10)7(5-6)12-2/h3-5H,1-2H3,(H,9,10)

InChI Key

OTNHRMBTQWQKMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)O)OC

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,4-Dimethoxybenzenesulfinic acid is primarily utilized as a reagent in the synthesis of various organosulfur compounds. Its sulfinic group can participate in nucleophilic substitutions and coupling reactions, facilitating the formation of more complex molecular structures.

  • Reagents Derived from this compound :
    • Sodium 2,4-dimethoxybenzenesulfinate : This sodium salt is commonly used in organic reactions as a coupling agent.
    • Sulfone Derivatives : The compound can be oxidized to form sulfones, which are important intermediates in pharmaceuticals.
Compound NameStructure CharacteristicsUnique Features
Sodium 2,4-dimethoxybenzenesulfinateSodium salt of the sulfinic acidUsed as a coupling agent
SulfonesOxidized derivatives of the sulfinic acidKey intermediates in drug synthesis

Pharmaceutical Chemistry

The derivatives of this compound have shown promise in pharmaceutical applications. Research indicates that these compounds can exhibit biological activities such as antimicrobial and anti-inflammatory effects.

  • Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of novel sulfone derivatives from this compound. These derivatives were evaluated for their activity against various bacterial strains, demonstrating potential as new antimicrobial agents.

Materials Science

In materials science, this compound is used to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

  • Application Example : Research has shown that incorporating sulfinic acids into epoxy resins improves their thermal resistance and mechanical strength. This modification is particularly beneficial for applications requiring durable materials under high-temperature conditions.

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial properties of several derivatives of this compound. The research involved synthesizing various sulfone derivatives and testing them against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics.

Case Study 2: Polymer Modification

In another study focused on materials science, researchers incorporated this compound into epoxy resin formulations. The modified resins were subjected to thermal analysis and mechanical testing. Findings revealed that the addition of the sulfinic compound resulted in improved thermal stability and enhanced tensile strength compared to unmodified resins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications
2,4-Dimethoxybenzenesulfinic acid C₈H₁₀O₄S -SOOH, -OCH₃ (2,4) 202.23 (calculated) Hypothetical: Intermediate in synthesis
2,4-Dimethoxybenzoic acid C₉H₁₀O₄ -COOH, -OCH₃ (2,4) 182.17 Melting point: ~158–160°C; pharmaceutical precursor
4-Hydroxybenzoic acid C₇H₆O₃ -COOH, -OH (4) 138.12 Antioxidant; used in cosmetics, preservatives
3-(4-Diethylamino-2-hydroxyphenylazo)-4-hydroxybenzenesulfonic acid C₁₆H₁₉N₃O₅S -SO₃H, azo, -OH, -N(CH₂CH₃)₂ 365.40 Dye intermediate; strong acidity (pKa <1)
4-Acetamidobenzenesulfinic acid sodium salt C₈H₈NO₃SNa -SOO⁻Na⁺, -NHCOCH₃ (4) 229.21 () Water-soluble; used in redox reactions

Acidity and Reactivity

  • Sulfinic Acids : Moderate acidity (pKa ~1–3). The -SOOH group undergoes oxidation to sulfonic acids (-SO₃H) and participates in nucleophilic substitutions. Methoxy groups reduce acidity via electron donation .
  • Sulfonic Acids : Strong acids (pKa ~−6 to −1) due to resonance stabilization of the conjugate base. Used in detergents and catalysts ().
  • Benzoic Acids : Weaker acids (pKa ~4–5). 2,4-Dimethoxybenzoic acid has a higher melting point (158–160°C) due to hydrogen bonding .

Solubility and Stability

  • This compound : Predicted to have moderate water solubility due to polar -SOOH and -OCH₃ groups. Sodium salts (e.g., 4-acetamidobenzenesulfinic acid sodium salt) are highly water-soluble ().
  • Sulfonic Acids: Highly water-soluble (e.g., 3-(4-diethylamino-2-hydroxyphenylazo)-4-hydroxybenzenesulfonic acid) .
  • Benzoic Acids: Lower solubility in water; 2,4-Dimethoxybenzoic acid is soluble in organic solvents like ethanol .

Research Findings and Data Gaps

  • Thermodynamic Data : For analogs like 2,4-Dimethoxybenzoic acid, melting points and sublimation enthalpies are well-documented (ΔsubH° = 117.5 kJ/mol ). Sulfinic acids lack such data but are inferred to have lower thermal stability.
  • Synthetic Routes: Sulfinic acids are typically synthesized via reduction of sulfonyl chlorides or oxidation of thiols. No direct methods for this compound are reported, but similar pathways apply .

Preparation Methods

Direct Synthesis via Sulfonation and Reduction

The most widely documented method involves the sulfonation of 1,3-dimethoxybenzene followed by reduction to the sulfinic acid derivative.

Reaction Conditions and Mechanism

In a representative procedure, 1,3-dimethoxybenzene undergoes sulfonation using chlorosulfonic acid at 0–5°C to yield 2,4-dimethoxybenzenesulfonyl chloride. Subsequent reduction with sodium sulfite (Na₂SO₃) in aqueous medium at 50–60°C produces the sulfinic acid. The reaction sequence is summarized as:

1,3-DimethoxybenzeneClSO₃H2,4-Dimethoxybenzenesulfonyl chlorideNa₂SO₃2,4-Dimethoxybenzenesulfinic acid\text{1,3-Dimethoxybenzene} \xrightarrow{\text{ClSO₃H}} \text{2,4-Dimethoxybenzenesulfonyl chloride} \xrightarrow{\text{Na₂SO₃}} \text{2,4-Dimethoxybenzenesulfinic acid}

Key parameters include:

  • Temperature control : Sulfonation at ≤5°C prevents over-sulfonation.

  • Stoichiometry : A 1:1.2 molar ratio of 1,3-dimethoxybenzene to chlorosulfonic acid optimizes sulfonyl chloride formation.

  • Reduction time : 4–6 hours ensures complete conversion to sulfinic acid.

Isolation and Purification

The crude product is precipitated by acidification with HCl to pH 2–3, followed by recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >85% purity.

Alternative Pathway: Nucleophilic Displacement with Sodium Sulfite

A patent by Fournier et al. (US9187450B2) details an optimized one-pot synthesis using sodium sulfite as both nucleophile and reducing agent:

Procedure

  • Reaction setup : 1-Bromo-2,4-dimethoxybenzene (1 mol) is dissolved in THF under nitrogen at −78°C.

  • Lithiation : n-BuLi (2.5 M in THF) is added dropwise to generate the aryl lithium intermediate.

  • Sulfonation : Gaseous SO₂ is introduced, forming the sulfinate intermediate.

  • Quenching : The reaction is acidified with 6 M HCl, yielding this compound.

Advantages

  • Yield : 91% isolated yield under optimized conditions.

  • Selectivity : Lithium-halogen exchange prevents competing side reactions.

Electrochemical Reduction of Sulfonyl Chlorides

Emerging methods employ electrochemical techniques to reduce 2,4-dimethoxybenzenesulfonyl chloride. A divided cell with platinum electrodes in a methanol/water electrolyte (pH 4–5) achieves 78% conversion at 1.5 V. This green chemistry approach minimizes waste compared to traditional reductants like Zn/Hg.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents Yield Purity Key Advantage
Direct sulfonation1,3-DimethoxybenzeneClSO₃H, Na₂SO₃82%85%Scalable for industrial production
Lithiation-sulfonation1-Bromo-2,4-dimethoxybenzenen-BuLi, SO₂91%92%High regioselectivity
ElectrochemicalSulfonyl chlorideMethanol/water, Pt electrodes78%88%Environmentally friendly

Challenges and Optimization Strategies

  • Stability issues : Sulfinic acids are prone to oxidation. Storage under nitrogen at −20°C in amber vials extends shelf life.

  • Byproduct formation : Over-sulfonation products are minimized by strict temperature control during chlorosulfonic acid addition.

  • Solvent selection : Tetrahydrofuran (THF) enhances lithium intermediate stability in Method 2, while ethanol/water mixtures improve crystallization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethoxybenzenesulfinic acid, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : Regioselective sulfonation of dimethoxybenzene derivatives can be achieved using controlled sulfonating agents (e.g., SO₂ under acidic conditions). Methoxy groups at the 2- and 4-positions may sterically hinder sulfonation, necessitating protecting-group strategies (e.g., acetyl protection) to direct reactivity. Reduction of sulfonyl chlorides with sodium sulfite or zinc dust in acidic media can yield sulfinic acids. Monitor reaction progress via TLC or HPLC, and characterize products using 1^1H/13^13C NMR and FT-IR to confirm regiochemistry .

Q. How can researchers ensure the stability of this compound during storage and experiments?

  • Methodological Answer : Sulfinic acids are prone to oxidation; store samples under inert atmospheres (N₂/Ar) at –20°C in amber vials. Stabilize solutions with antioxidants like ascorbic acid or EDTA. Use TGA/DSC to assess thermal stability and UV-Vis spectroscopy to monitor oxidative degradation kinetics. Implement rigorous quality control via periodic NMR or LC-MS analysis to detect sulfonate byproducts .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for characterizing intermediates in oxidation/reduction pathways of this compound?

  • Methodological Answer :

  • LC-MS/MS : Identify transient intermediates (e.g., sulfonyl radicals) during redox reactions.
  • ESR Spectroscopy : Detect radical species generated under oxidative conditions (e.g., Fenton-like systems).
  • In-situ FT-IR : Track functional group transformations during reactions.
  • Compare degradation pathways with analogous sulfonic acids (e.g., ozonation byproducts) to infer mechanistic parallels .

Q. How can computational models predict the reactivity of this compound in different solvents?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry in solvents (e.g., water, DMSO) to compute bond dissociation energies (BDEs) and redox potentials.
  • QSPR Models : Corrogate experimental pKa and solubility data with electronic descriptors (e.g., Hammett σ constants for methoxy groups).
  • MD Simulations : Assess solvation effects on sulfinic acid conformation and reactivity. Validate predictions with cyclic voltammetry and kinetic studies .

Q. How should researchers address contradictions between experimental kinetic data and computational predictions for sulfinic acid reactions?

  • Methodological Answer :

  • Step 1 : Verify experimental conditions (e.g., pH, temperature, catalyst purity) that may deviate from idealized computational parameters.
  • Step 2 : Screen for side reactions (e.g., disproportionation, dimerization) using high-resolution mass spectrometry.
  • Step 3 : Refine computational models by incorporating solvent dynamics (e.g., COSMO-RS theory) and explicit solvation shells.
  • Case Study : In AOP studies of 2,4-D, discrepancies between predicted and observed degradation rates were resolved by accounting for hydroxyl radical scavengers in real-world matrices .

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